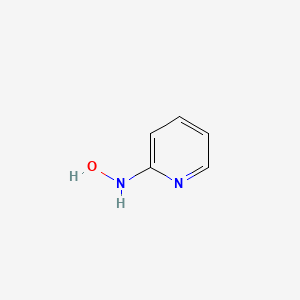
n-Hydroxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hydroxypyridin-2-amine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Hydroxypyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with hydroxylamine. This reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be represented as follows:
2-aminopyridine+hydroxylamine→this compound
Another method involves the reduction of 2-nitropyridine using a reducing agent such as iron powder in the presence of acetic acid. This method provides a straightforward route to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
n-Hydroxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,3-dione.
Reduction: It can be reduced to form 2-aminopyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridine-2,3-dione.
Reduction: 2-aminopyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
n-Hydroxypyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Hydroxypyridin-2-amine involves its interaction with various molecular targets. It can act as a nucleophile due to the presence of the hydroxyl group, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
n-Hydroxypyridin-2-amine can be compared with other hydroxylamine derivatives and pyridine-based compounds. Similar compounds include:
2-Aminopyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Hydroxylamine: Lacks the pyridine ring, limiting its applications in organic synthesis.
Pyridine-2,3-dione: An oxidation product of this compound, with different chemical properties and applications.
The uniqueness of this compound lies in its combination of the hydroxylamine functionality with the pyridine ring, providing a versatile platform for various chemical and biological applications.
Properties
CAS No. |
89463-71-8 |
|---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
N-pyridin-2-ylhydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-5-3-1-2-4-6-5/h1-4,8H,(H,6,7) |
InChI Key |
LNMJFGMGAAFXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


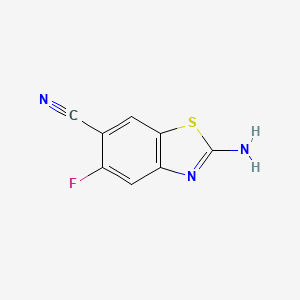
![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)
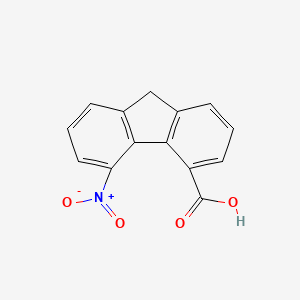
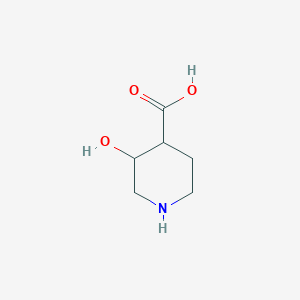

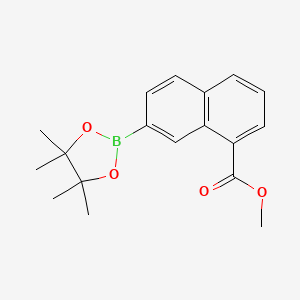
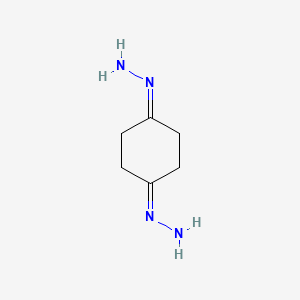
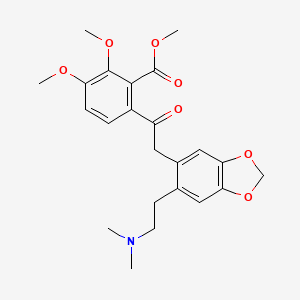
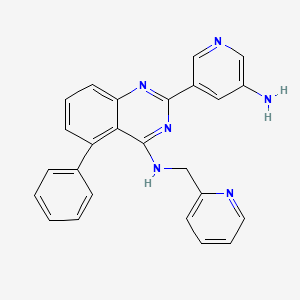
![3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide](/img/structure/B13994375.png)


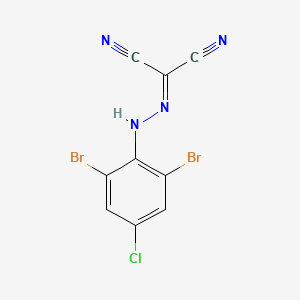
![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)
